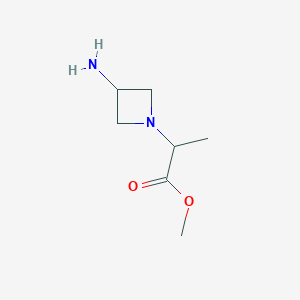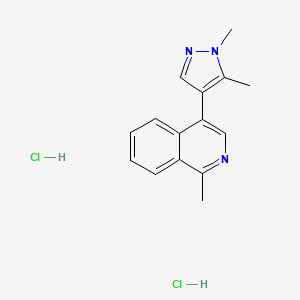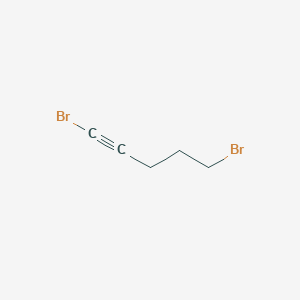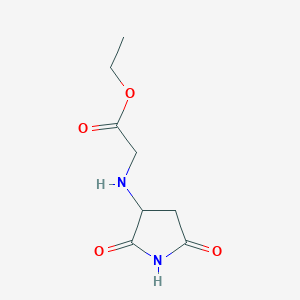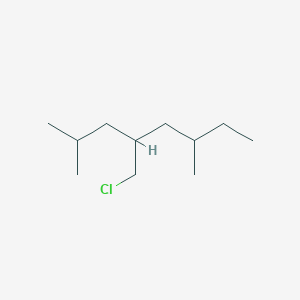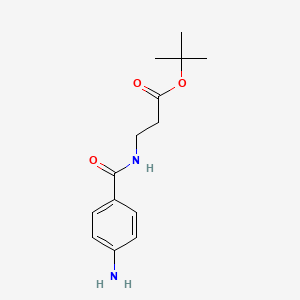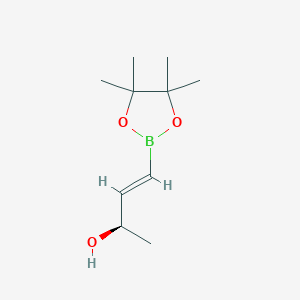
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is an organic compound that features a boron-containing dioxaborolane ring. Compounds with boron atoms are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydroboration-oxidation reactions. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alkane.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol can be used as an intermediate in the formation of complex molecules.
Biology
Boron-containing compounds are sometimes used in biological research for their unique properties, such as enzyme inhibition.
Medicine
While specific applications in medicine might not be well-documented, boron compounds are being explored for their potential in drug development.
Industry
In industry, such compounds can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action for (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol would depend on its specific application. In organic synthesis, it might act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol: Similar compounds might include other boron-containing dioxaborolanes or alkenes with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which can impart unique reactivity and properties compared to other boron-containing compounds.
Propriétés
Formule moléculaire |
C10H19BO3 |
|---|---|
Poids moléculaire |
198.07 g/mol |
Nom IUPAC |
(E,2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-8,12H,1-5H3/b7-6+/t8-/m1/s1 |
Clé InChI |
FTMZSELHFLRJHW-HYDMIIDASA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/[C@@H](C)O |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
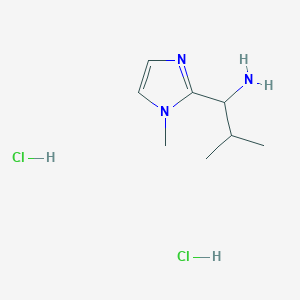
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
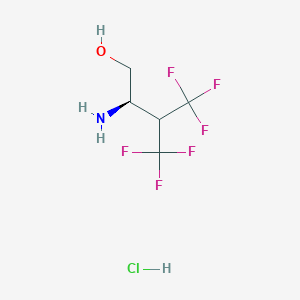
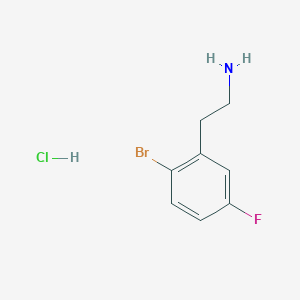
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13510184.png)

